(S)-3-Hydroxypiperidine hydrochloride physical properties
(S)-3-Hydroxypiperidine hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride
This technical guide provides a comprehensive overview of the core physical properties of (S)-3-Hydroxypiperidine hydrochloride, a chiral building block significant in pharmaceutical research and organic synthesis.[1] The information is intended for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
(S)-3-Hydroxypiperidine hydrochloride is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances both stability and solubility, particularly in aqueous solutions, making it a versatile reagent in various synthetic applications.[1][3]
Quantitative Data Summary
The fundamental physical and chemical properties of (S)-3-Hydroxypiperidine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 475058-41-4 | [1][2][4][5][6][7] |
| Molecular Formula | C₅H₁₁NO·HCl (or C₅H₁₂ClNO) | [1][2][4][5][6][7] |
| Molecular Weight | 137.61 g/mol | [1][2][4][5][6][7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 185 - 200 °C | [1][2][4][5] |
| Solubility | Soluble in water | [2][6][8] |
| Optical Rotation | [α]²⁰/D = -6.5° to -7° (c=1 in Methanol) | [1][2][6] |
| Storage | Room Temperature, under inert atmosphere | [1][2][6] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are provided in this section. These protocols are standard procedures in analytical and organic chemistry labs.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[9] A sharp melting range typically signifies a high-purity compound.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the (S)-3-Hydroxypiperidine hydrochloride sample is completely dry and finely powdered.[10] Use a mortar and pestle to gently grind the crystals if necessary.[11]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[12] The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[12]
-
For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[12]
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting).[11] This range is the melting point.
Solubility Determination (Qualitative)
This protocol provides a method for confirming the qualitative solubility of the compound in water.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirrer
-
Spatula
-
Graduated pipette or dispenser
Procedure:
-
Sample Preparation: Place approximately 25 mg of (S)-3-Hydroxypiperidine hydrochloride into a small, clean test tube.[13]
-
Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).[13]
-
Mixing: After each addition of water, shake or vortex the test tube vigorously for at least 30 seconds to facilitate dissolution.[13]
-
Observation: Visually inspect the solution against a well-lit background. If the solid completely dissolves to form a clear solution with no visible particles, the compound is considered soluble under these conditions.
Characterization by Spectroscopy
While not strictly physical properties, spectroscopic data are integral to confirming the identity and structure of the compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O, given its solubility) in a small vial.[14]
-
To ensure homogeneity and remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquire the spectrum using standard parameters for ¹H or ¹³C detection. An internal standard like TMS may be used for precise chemical shift referencing.[14]
-
Objective: To identify functional groups present in the molecule.
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methanol).[15]
-
Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[15]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.[15]
-
Acquire the background spectrum (of air) first, then acquire the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.
-
Objective: To determine the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.
Procedure (General Principle):
-
Sample Introduction & Ionization: The sample is introduced into the instrument and vaporized.[16] It is then ionized, typically using methods like Electron Impact (EI) to form a radical cation (molecular ion) or a gentler technique like Electrospray Ionization (ESI).[16][17]
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.[16][17]
-
Deflection/Separation: The accelerated ions travel through a magnetic field (in a magnetic sector instrument) or a quadrupole analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[16][17] Lighter ions are deflected more than heavier ones.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16][17]
Logical Relationships of Analysis
The following diagram illustrates the relationship between the compound, its inherent properties, and the analytical methods used for their determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 475058-41-4 CAS MSDS ((S)-3-Hydroxypiperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]
- 5. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]
- 6. (S)-3-Hydroxypiperidine hydrochloride | 475058-41-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. scribd.com [scribd.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. quora.com [quora.com]
